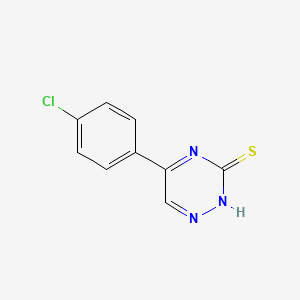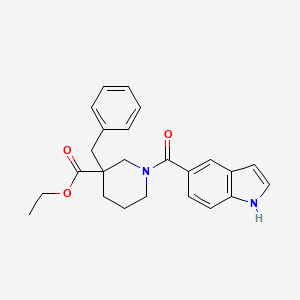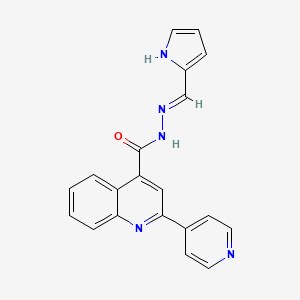![molecular formula C14H17FN2O3 B6043211 1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione](/img/structure/B6043211.png)
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a 4-fluorophenoxyethyl group
Preparation Methods
The synthesis of 1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione typically involves multiple steps, starting with the preparation of the piperazine ring. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under controlled conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 4-Fluorophenoxyethyl Group: This step involves the reaction of the piperazine derivative with 4-fluorophenol and ethylene oxide under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione can be compared with other similar compounds, such as:
1-[2-(4-Fluorophenoxy)ethyl]piperazine: This compound lacks the ethyl group, which may result in different chemical and biological properties.
1-(2-Ethoxyethyl)-4-[2-(4-fluorophenoxy)ethyl]piperazine: The presence of an ethoxyethyl group instead of an ethyl group can lead to variations in reactivity and applications.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound has a different core structure but shares the fluorophenoxy group, making it useful for comparative studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-16-7-8-17(14(19)13(16)18)9-10-20-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHXJFHUGRFYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6043144.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-N-[1-(4-pyridinyl)propyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6043145.png)
![Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate](/img/structure/B6043150.png)
![[2-({3-chloro-5-methoxy-4-[(phenylsulfonyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6043157.png)
![3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6043162.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6043182.png)
![1-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6043192.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one](/img/structure/B6043201.png)

![N-(3-Chloro-4-methylphenyl)-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide](/img/structure/B6043210.png)
![1-[2-hydroxy-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6043212.png)

![3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B6043233.png)
